molecular formula C23H28FN3O B12600392 1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one CAS No. 648895-95-8

1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one

Cat. No.: B12600392
CAS No.: 648895-95-8
M. Wt: 381.5 g/mol
InChI Key: POYUTZYDFNQREB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a bipiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bipiperidinyl Intermediate: This step involves the preparation of the bipiperidinyl core, which can be achieved through cyclization reactions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-Methylphenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is unique due to the presence of the fluorophenyl group, which can influence the compound’s electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.

Properties

CAS No.

648895-95-8

Molecular Formula

C23H28FN3O

Molecular Weight

381.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C23H28FN3O/c24-21-6-4-20(5-7-21)22(28)17-26-13-8-18(9-14-26)19-10-15-27(16-11-19)23-3-1-2-12-25-23/h1-7,12,18-19H,8-11,13-17H2

InChI Key

POYUTZYDFNQREB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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